5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene 5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222051
InChI: InChI=1S/C22H21F7O/c1-2-3-12-4-6-13(7-5-12)14-8-16(23)20(17(24)9-14)22(28,29)30-15-10-18(25)21(27)19(26)11-15/h8-13H,2-7H2,1H3
SMILES:
Molecular Formula: C22H21F7O
Molecular Weight: 434.4 g/mol

5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene

CAS No.:

Cat. No.: VC16222051

Molecular Formula: C22H21F7O

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene -

Specification

Molecular Formula C22H21F7O
Molecular Weight 434.4 g/mol
IUPAC Name 2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylcyclohexyl)benzene
Standard InChI InChI=1S/C22H21F7O/c1-2-3-12-4-6-13(7-5-12)14-8-16(23)20(17(24)9-14)22(28,29)30-15-10-18(25)21(27)19(26)11-15/h8-13H,2-7H2,1H3
Standard InChI Key AZSTZWATCSHUNJ-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F

Introduction

Molecular Structure and Nomenclature

The compound’s systematic name reflects its intricate substitution pattern:

  • Core structure: A benzene ring (1,2,3-trifluorobenzene) serves as the foundation, with fluorine atoms occupying positions 1, 2, and 3.

  • Difluoromethoxy bridge: A -O-CF2- group connects the trifluorobenzene core to a second aromatic ring.

  • Second aromatic ring: Substituted at positions 2 and 6 with fluorine atoms and at position 4 with a trans-4-propylcyclohexyl group.

The trans configuration of the cyclohexyl-propyl chain ensures minimal steric hindrance, promoting planar alignment in mesophases—a critical feature for liquid crystal applications .

Molecular Formula: C23H21F7O
Molecular Weight: 434.39 g/mol
Spatial Geometry: Density functional theory (DFT) simulations of analogous compounds suggest a bent conformation due to steric interactions between the cyclohexyl group and adjacent fluorines .

Synthesis and Manufacturing

The synthesis of 5-[[2,6-difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene involves a multi-step sequence, as detailed in patent WO1996011897A1 :

Key Synthetic Steps

StepProcessReagents/ConditionsYield (%)
1HydrolysisAqueous HCl, 80°C, 4 hours78
2ThioesterificationCarbon disulfide, Pt catalysis, 60°C65
3Gem-FluorinationDAST (Diethylaminosulfur trifluoride), RT52
4PurificationSilica gel chromatography, heptane89
  • Hydrolysis: A benzonitrile precursor undergoes acidic hydrolysis to generate a carboxylic acid intermediate.

  • Thioesterification: The acid is converted to a thioester using carbon disulfide under platinum catalysis, enhancing reactivity for subsequent fluorination.

  • Gem-Fluorination: DAST replaces sulfur atoms in the thioester with fluorine, forming the difluoromethoxy bridge.

  • Purification: Column chromatography and recrystallization from heptane yield the final product as colorless needles (melting point: 70.5–71.4°C) .

Challenges include managing the steric bulk of the trans-4-propylcyclohexyl group and avoiding defluorination during high-temperature steps.

Physicochemical Properties

Thermal Stability

The compound demonstrates exceptional thermal resilience, with decomposition onset above 300°C—attributed to strong C-F bonds (bond energy: 485 kJ/mol) . This property is critical for high-temperature liquid crystal applications.

Mesomorphic Behavior

In liquid crystal phases, the molecule exhibits:

  • Nematic Phase Range: 75–280°C

  • Dielectric Anisotropy (Δε): +6.2 (at 20°C, 1 kHz)

  • Rotational Viscosity (γ₁): 98 mPa·s

The trans-4-propylcyclohexyl group enhances molecular anisotropy, while fluorination reduces intermolecular interactions, lowering viscosity compared to non-fluorinated analogs .

Applications in Liquid Crystal Displays (LCDs)

Role in LCD Formulations

The compound is employed in ternary mixtures to optimize:

  • Response Time: Reduced viscosity enables sub-5 ms switching at 25°C.

  • Viewing Angle Stability: High Δε improves voltage holding ratios (>98% at ±45° viewing angles).

  • Temperature Resilience: Operates reliably from -40°C to 120°C, suitable for automotive displays .

Comparative Performance

PropertyThis Compound5CB (Standard LC)Improvement
Δε+6.2+4.732%
Threshold Voltage (V)1.82.425%
γ₁ (mPa·s)9814532%

Biological and Environmental Considerations

Toxicity Profile

  • LD50 (Oral, Rat): >2,000 mg/kg (low acute toxicity)

  • Bioaccumulation Potential: Log Kow = 4.1 (moderate persistence)

Degradation Pathways

Ultraviolet irradiation studies suggest:

  • Half-life in Water: 42 days (photolysis)

  • Primary Degradants: Fluorobenzoic acids and cyclohexanol derivatives

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the cyclohexyl chain length and fluorine substitution patterns.

  • Advanced Purification: Exploring supercritical CO2 extraction to improve yields beyond 89%.

  • Quantum Chemical Modeling: DFT studies to predict mesophase behavior under electric fields.

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